molecular formula C10H7BrS B428709 2-Bromo-4-phenylthiophene CAS No. 10353-18-1

2-Bromo-4-phenylthiophene

Cat. No. B428709
CAS RN: 10353-18-1
M. Wt: 239.13g/mol
InChI Key: WLWHJGGGVGSHGM-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylthiophene is a chemical compound with the molecular formula C10H7BrS . It has an average mass of 239.132 Da and a monoisotopic mass of 237.945175 Da . The compound is also known by its IUPAC name, 4-Bromo-2-phenylthiophene .


Synthesis Analysis

The synthesis of thiophene derivatives like 2-Bromo-4-phenylthiophene involves various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann thiophene synthesis, and Hinsberg thiophene synthesis . These methods involve condensation reactions between different substrates .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-phenylthiophene consists of a thiophene ring substituted with a bromine atom and a phenyl group . The InChI code for this compound is 1S/C10H7BrS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H .


Physical And Chemical Properties Analysis

2-Bromo-4-phenylthiophene has a molecular weight of 239.14 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Selective COX-2 Inhibition : A derivative of 2-Bromo-4-phenylthiophene, known as DuP697, has been identified as a selective cyclooxygenase-2 (COX-2) inhibitor. It was studied for its potential improvements in in vitro selectivity and pharmacokinetic profile compared to existing COX-2 inhibitors (Pinto et al., 1996).

  • Microwave-Assisted Palladium-Catalyzed C-C Coupling : Research indicates that 5-Bromopyrimidine reacts with 2-phenylthiophene in the presence of a palladium catalyst, demonstrating the potential for C-C coupling in the creation of pyrimidine derivatives (Verbitskiy et al., 2013).

  • Spectroscopic and DFT Studies for Bromo Based Thiophen Chalcone Derivatives : A study on a bromo based thiophen chalcone derivative, 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one, has been conducted. This involved spectroscopy, quantum chemistry methods, and molecular docking studies, suggesting potential applications in organic electronics and as inhibitors for Monoamine oxidase A and B (Ramesh et al., 2020).

  • Synthesis and Use in Electron-Transport Materials : 2-Bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (2-bromo-PDI) was synthesized using 2-Bromo-4-phenylthiophene and applied in the synthesis of bis(perylene diimide)–donor electron-transport materials. This demonstrates its utility in organic field-effect transistors (Zhang et al., 2013).

  • Antimicrobial Activity of 2-Aminothiophene Derivatives : Research has shown that 2-aminothiophene forms a significant class of drugs with various biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives demonstrate notable antibacterial activity (Prasad et al., 2017).

Safety and Hazards

While specific safety and hazard information for 2-Bromo-4-phenylthiophene was not found, it’s always important to handle chemical compounds with care, using appropriate protective equipment .

properties

IUPAC Name

2-bromo-4-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWHJGGGVGSHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-phenylthiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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